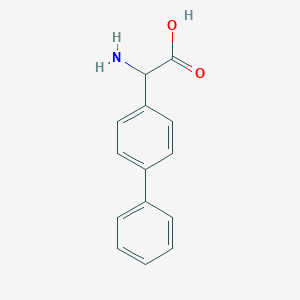

Amino-biphenyl-4-YL-acetic acid

Übersicht

Beschreibung

Beta-D-Mannose is a naturally occurring monosaccharide, specifically a hexose sugar, which is an epimer of glucose at the C-2 position. It is predominantly found in the cell walls of plants as a component of mannan. This sugar plays a crucial role in various biological processes, including cell-cell communication, protein structure conformation, and cellular signaling .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Beta-D-Mannose kann durch verschiedene Verfahren synthetisiert werden, darunter chemische Synthese und enzymatische Umwandlung. Ein gängiges Verfahren beinhaltet die Isomerisierung von D-Glucose unter Verwendung von D-Lyxose-Isomerase, D-Mannose-Isomerase, Cellobiose-2-Epimerase oder D-Mannose-2-Epimerase . Eine weitere Methode beinhaltet die Extraktion aus natürlichen Quellen wie Palmkernen unter Verwendung einer mikrowellengestützten Schwefelsäurebehandlung .

Industrielle Produktionsverfahren: Die industrielle Produktion von Beta-D-Mannose beruht häufig auf der enzymatischen Hydrolyse von mannanreicher Biomasse. Dieser Prozess beinhaltet die Verwendung von β-Mannanase, β-Glucosidase und β-Mannosidase, um das Mannan-Rückgrat in Beta-D-Mannose zu zerlegen . Das enzymatische Verfahren wird aufgrund seiner Effizienz und Umweltfreundlichkeit bevorzugt.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Beta-D-Mannose durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Beta-D-Mannose kann mit Reagenzien wie Salpetersäure oxidiert werden, um Mannuronsäure zu bilden.

Reduktion: Die Reduktion von Beta-D-Mannose kann mit Natriumborhydrid durchgeführt werden, um Mannitol zu produzieren.

Substitution: Substitutionsreaktionen beinhalten häufig die Verwendung von Halogenen oder anderen Nukleophilen, um Hydroxylgruppen am Zuckermolekül zu ersetzen.

Hauptprodukte:

Oxidation: Mannuronsäure

Reduktion: Mannitol

Substitution: Verschiedene substituierte Mannose-Derivate, abhängig vom verwendeten Nukleophil

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development

ABPA is primarily studied for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for developing anti-inflammatory and analgesic drugs. Research indicates that compounds similar to ABPA can inhibit cyclooxygenase enzymes, which are crucial in inflammation pathways .

Cancer Research

ABPA's structural similarity to known carcinogens has led to investigations into its effects on cellular processes. Studies show that compounds like ABPA can induce DNA damage, raising concerns about their mutagenic potential. This aspect is particularly relevant in cancer research, where understanding the mechanisms of action of such compounds can inform the development of safer alternatives .

Materials Science

Polymer Chemistry

ABPA has been utilized as a monomer in the synthesis of various polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives. The ability to modify polymer properties through ABPA contributes to advancements in material science, particularly in creating high-performance materials .

Dye Intermediates

Historically, ABPA has been employed as an intermediate in dye manufacturing. Its chemical properties facilitate the production of azo dyes, which are widely used in textiles and food industries. The versatility of ABPA in dye chemistry underscores its importance in industrial applications .

Environmental Applications

Pollution Studies

ABPA is also significant in environmental chemistry due to its presence as a pollutant from industrial processes. Studies have shown that it can form during the combustion of organic materials, contributing to air pollution and potential health risks . Understanding its environmental impact is crucial for developing strategies to mitigate pollution.

Bioremediation Research

Research into bioremediation techniques has highlighted the potential of using microorganisms to degrade compounds like ABPA. This approach could offer environmentally friendly solutions for cleaning up contaminated sites, showcasing the compound's relevance beyond traditional applications .

Case Studies

Wirkmechanismus

Beta-D-Mannose exerts its effects primarily through its interaction with specific molecular targets. For instance, in the treatment of urinary tract infections, Beta-D-Mannose inhibits the adhesion of uropathogenic Escherichia coli to the urothelium by binding to the bacterial FimH adhesin . Additionally, it promotes regulatory T cell differentiation by activating TGF-beta, which is mediated by upregulation of integrin avb8 and reactive oxygen species generated by increased fatty acid oxidation .

Vergleich Mit ähnlichen Verbindungen

- D-Glucose

- D-Fructose

- L-Arabinose

- D-Galactose

Comparison: Beta-D-Mannose is unique in its ability to inhibit bacterial adhesion, a property not shared by D-Glucose, D-Fructose, or L-Arabinose . Additionally, Beta-D-Mannose has specific applications in the treatment of urinary tract infections and other medical conditions, making it a valuable compound in both medical and industrial fields .

Biologische Aktivität

Amino-biphenyl-4-YL-acetic acid (ABPAA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activity of ABPAA, presenting relevant case studies, research findings, and data tables that highlight its effects.

Overview of this compound

ABPAA is a biphenyl derivative that has garnered attention for its structural similarity to other biologically active compounds. Its unique chemical structure allows it to interact with various biological systems, making it a candidate for further investigation in medicinal chemistry.

Biological Activity

1. Antimicrobial Properties

Recent studies have explored the antimicrobial activity of compounds related to ABPAA. For instance, derivatives of biphenyl-4-yloxy acetic acid have shown significant antibacterial properties against Gram-positive bacteria such as Bacillus subtilis. The inhibition zones observed in these studies suggest that modifications to the amino group can enhance the antimicrobial efficacy (Table 1) .

| Compound | Activity Type | Inhibition Zone (mm) |

|---|---|---|

| 4d | Antibacterial | >15 |

| 5e | Antibacterial | >15 |

| 7b | Antibacterial | >15 |

| 9a | Broad-spectrum | >15 |

2. Carcinogenic Potential

ABPAA is structurally related to known carcinogens such as 4-aminobiphenyl (ABP), which has been extensively studied for its role in bladder cancer. Animal studies have demonstrated that exposure to ABP leads to significant tumor development, particularly in the bladder and liver . These findings raise concerns about the potential carcinogenicity of ABPAA, necessitating further investigation into its long-term effects.

3. Mechanisms of Action

The mechanisms by which ABPAA exerts its biological effects are still being elucidated. Research indicates that similar compounds can induce oxidative stress and DNA damage, leading to mutagenesis and carcinogenesis . For example, studies on acrolein and ABP-DNA adducts have shown that these compounds can inhibit DNA repair mechanisms, contributing to their carcinogenic potential .

Case Studies

Case Study 1: Liver Carcinogenesis in Mice

A study conducted on C57BL/6 mice treated with ABP demonstrated a significant incidence of liver tumors. The treatment involved administering ABP via gavage over an extended period, resulting in a marked increase in hepatocellular carcinoma among the treated group compared to controls . This case underscores the need for caution when evaluating the safety profile of amino-biphenyl derivatives.

Case Study 2: Bladder Cancer Induction

In another study, BALB/c mice exposed to varying doses of ABPAA showed a dose-dependent relationship with bladder carcinoma development. The results indicated that higher concentrations led to increased tumor incidence, reinforcing the need for thorough risk assessments regarding exposure to biphenyl derivatives .

Research Findings

Recent literature has highlighted several key findings regarding the biological activity of amino-biphenyl derivatives:

- Antimicrobial Activity : Certain modifications enhance antibacterial properties against specific pathogens.

- Carcinogenicity : Structural analogs like ABP are potent carcinogens; thus, similar assessments for ABPAA are warranted.

- Mechanistic Insights : Understanding how these compounds interact at the molecular level is crucial for predicting their biological effects.

Eigenschaften

IUPAC Name |

2-amino-2-(4-phenylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWOGALGPJNHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398465 | |

| Record name | AMINO-BIPHENYL-4-YL-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221101-61-7 | |

| Record name | AMINO-BIPHENYL-4-YL-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.